molecular formula C18H28O3 B1255457 Salaceyin A

Salaceyin A

Cat. No. B1255457
M. Wt: 292.4 g/mol
InChI Key: GTFMLRZLGJZNBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Salaceyin A is a natural product found in Actinoalloteichus cyanogriseus with data available.

Scientific Research Applications

Cytotoxic Activity

Salaceyin A, identified in the endophytic Streptomyces laceyi, shows cytotoxic properties. A study found that Salaceyin A exhibited modest cytotoxicity against a human breast cancer cell line (SKBR3), with an IC50 value of 3.0 μg/ml. This suggests potential applications in cancer research and therapy (Kim et al., 2006).

Antifungal Activity

Salaceyin A demonstrates significant antifungal activities against plant pathogens. It has been effective against Cladosporium cucumerinum, Colletotrichum orbiculare, and Phytophthora capsici at specific concentrations. This compound's ability to control fungal diseases in plants indicates its potential for agricultural applications (Park et al., 2007).

Inhibition of ATPase Activity

Salaceyin A has been found to inhibit ATPase activity in heat shock protein 90 (Hsp90), a molecular chaperone involved in protein folding and stability. This inhibition suggests potential use in researching diseases like cancer, neurodegenerative diseases, nerve injuries, inflammation, and infection (Wu et al., 2010).

properties

Product Name

Salaceyin A

Molecular Formula

C18H28O3

Molecular Weight

292.4 g/mol

IUPAC Name

2-hydroxy-6-(9-methyldecyl)benzoic acid

InChI

InChI=1S/C18H28O3/c1-14(2)10-7-5-3-4-6-8-11-15-12-9-13-16(19)17(15)18(20)21/h9,12-14,19H,3-8,10-11H2,1-2H3,(H,20,21)

InChI Key

GTFMLRZLGJZNBV-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

Canonical SMILES

CC(C)CCCCCCCCC1=C(C(=CC=C1)O)C(=O)O

synonyms

salaceyin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.